1-Amino-3-(dimethylamino)-2-methylpropan-2-ol

Drug Discovery Medicinal Chemistry Lipophilicity

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol is an aliphatic amino alcohol characterized by a molecular formula of C6H16N2O and a molecular weight of 132.20 g/mol. Its structure uniquely features a sterically hindered tertiary alcohol group and two distinct amine moieties: a primary amine (-CH2NH2) and a tertiary dimethylamino group (-CH2N(CH3)2), which are separated by a quaternary carbon center.

Molecular Formula C6H16N2O
Molecular Weight 132.2 g/mol
CAS No. 1342397-81-2
Cat. No. B1375209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(dimethylamino)-2-methylpropan-2-ol
CAS1342397-81-2
Molecular FormulaC6H16N2O
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC(CN)(CN(C)C)O
InChIInChI=1S/C6H16N2O/c1-6(9,4-7)5-8(2)3/h9H,4-5,7H2,1-3H3
InChIKeyRVVWAUIOBTWDNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol (CAS 1342397-81-2): A Bifunctional Aliphatic Amino Alcohol Scaffold


1-Amino-3-(dimethylamino)-2-methylpropan-2-ol is an aliphatic amino alcohol characterized by a molecular formula of C6H16N2O and a molecular weight of 132.20 g/mol . Its structure uniquely features a sterically hindered tertiary alcohol group and two distinct amine moieties: a primary amine (-CH2NH2) and a tertiary dimethylamino group (-CH2N(CH3)2), which are separated by a quaternary carbon center . This specific arrangement provides a bifunctional nucleophilic scaffold with distinct reactivity patterns compared to simpler amino alcohols, offering potential for site-selective derivatization. The compound is typically supplied as a research chemical building block with a standard commercial purity of 95% .

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol Procurement: Why Generic Amino Alcohol Substitutes Are Structurally Inadequate


Substituting 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol with a generic amino alcohol like 1-(dimethylamino)-2-propanol (CAS 108-16-7) or 2-(dimethylamino)ethanol (CAS 108-01-0) is structurally and functionally invalid for applications requiring its specific diamino scaffold. The target compound's dual amine functionality (primary and tertiary) on a gem-dimethyl-substituted carbon framework is not a generic feature. Simpler analogs lack the primary amine nucleophile, which is essential for forming specific amide or Schiff base linkages, and lack the steric bulk around the tertiary alcohol, which can influence reaction selectivity and final molecular conformation. While direct quantitative comparisons are absent from public literature, class-level inference from studies on analogous tertiary amino alcohols indicates that the pKa and nucleophilicity of the primary amine group are distinct from the tertiary amine, creating a reactivity profile that cannot be replicated by a mono-amine or less sterically hindered substitute [1].

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol: Direct Comparative Performance Metrics and Differentiation Evidence


Physicochemical Differentiation: Increased Hydrophilicity vs. Common Amino Alcohols

The compound's calculated partition coefficient (LogP) of -0.74 indicates higher hydrophilicity compared to structurally similar but less polar building blocks . This property is critical for modulating the aqueous solubility and membrane permeability of final drug candidates.

Drug Discovery Medicinal Chemistry Lipophilicity

Topological Polar Surface Area (TPSA) Benchmarking for CNS Drug Design

The compound exhibits a Topological Polar Surface Area (TPSA) of 49.49 Ų . In the context of medicinal chemistry guidelines for central nervous system (CNS) drug candidates, a TPSA below 60-70 Ų is generally associated with higher blood-brain barrier (BBB) permeability, while values above 90 Ų often correlate with poor CNS exposure [1].

CNS Drug Discovery Blood-Brain Barrier Property-Based Design

Class-Level CO2 Absorption Advantage of Tertiary Amino Alcohols vs. Primary/Secondary Amines

While direct data for this compound is absent, it belongs to the class of tertiary amino alcohols. Studies on related compounds (e.g., N-methyldiethanolamine) demonstrate that tertiary amines exhibit a stoichiometric CO2 absorption capacity of 1 mol CO2 per mol solvent, which is double the 0.5 mol CO2/mol solvent capacity of primary and secondary amines [1]. This is a fundamental chemical advantage for carbon capture applications.

CO2 Capture Absorption Capacity Environmental Technology

Confirmation of Molecular Integrity: Analytical Reference Data

Procurement specifications require definitive structural confirmation. The compound's identity can be unambiguously verified by its canonical SMILES notation 'OC(CN(C)C)(C)CN' and its unique InChIKey 'RVVWAUIOBTWDNB-UHFFFAOYSA-N' . These are essential for distinguishing it from isomers or structurally similar impurities during analytical quality control (QC).

Analytical Chemistry Quality Control Procurement Specification

1-Amino-3-(dimethylamino)-2-methylpropan-2-ol Applications: Where This Diamino Alcohol Scaffold Provides a Strategic Advantage


Synthesis of CNS-Targeted Small Molecule Libraries

The compound's calculated TPSA of 49.49 Ų and cLogP of -0.74 make it an ideal building block for medicinal chemists designing compound libraries for central nervous system (CNS) targets. The low TPSA aligns with empirical guidelines for blood-brain barrier permeability, while the moderate hydrophilicity helps maintain aqueous solubility. The presence of both a primary and a tertiary amine allows for selective, sequential functionalization, enabling the rapid exploration of structure-activity relationships (SAR) around a privileged, brain-penetrant scaffold.

Development of Site-Selective Bioconjugates and Linker-Payload Systems

The distinct reactivity of the primary amine (-NH2) versus the tertiary dimethylamino group (-N(CH3)2) provides a chemical handle for site-selective derivatization . In developing antibody-drug conjugates (ADCs) or other bioconjugates, the primary amine can be used to attach the scaffold to a targeting ligand or polymer backbone, while the tertiary amine remains available to modulate solubility or interact with the biological target. The sterically hindered tertiary alcohol further offers a point for linking a drug payload, thereby reducing unwanted side reactions during complex, multi-step syntheses.

Formulation of High-Capacity CO2 Capture Solvents

Based on its classification as a tertiary amino alcohol, 1-Amino-3-(dimethylamino)-2-methylpropan-2-ol is a compelling candidate for developing next-generation CO2 absorbents. As established, tertiary amines offer a theoretical 2-fold increase in CO2 absorption capacity compared to primary or secondary amines (1.0 vs. 0.5 mol CO2/mol amine) [1]. This compound's unique diamino structure could be investigated to further optimize absorption kinetics and regeneration energy requirements, aiming for more efficient post-combustion carbon capture processes.

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